

W146 TFA chemical structure and properties

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An In-depth Technical Guide to W146 TFA

Executive Summary: This document provides a comprehensive technical overview of W146 Trifluoroacetate (TFA), a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1). It details the chemical structure, physicochemical properties, and pharmacological profile of **W146 TFA**. The guide elucidates its mechanism of action by blocking the S1P1 signaling pathway, thereby inhibiting downstream cellular processes such as lymphocyte trafficking, endothelial barrier function, and cell survival. Detailed experimental protocols for both in vitro and in vivo applications are provided, alongside key quantitative data. Visual diagrams of the S1P1 signaling pathway and a representative experimental workflow are included to facilitate understanding. This guide is intended for researchers, scientists, and professionals in drug development engaged in the study of S1P signaling and its therapeutic modulation.

Introduction

Sphingosine-1-phosphate (S1P) is a critical signaling sphingolipid that regulates a vast array of cellular and physiological processes, including immune cell trafficking, vascular integrity, and cell proliferation and survival.[1] It exerts its effects through a family of five G protein-coupled receptors (GPCRs), S1P1-5. The S1P1 receptor, in particular, is a key regulator of lymphocyte egress from lymphoid organs, making it a significant target for immunomodulatory therapies.[2]

W146 is a selective antagonist of the S1P1 receptor.[3][4] It is commonly supplied as a trifluoroacetate (TFA) salt, which enhances its stability and solubility. As a research tool, **W146 TFA** is invaluable for investigating the physiological and pathological roles of S1P1 signaling.



Its ability to block this pathway provides insights into processes such as immune response, angiogenesis, and vascular permeability.[1][4]

Chemical Structure and Properties

W146 TFA is the trifluoroacetate salt of (R)-3-amino-4-((3-hexylphenyl)amino)-4-oxobutylphosphonic acid. The trifluoroacetate counter-ion is a result of the purification process, typically involving reverse-phase high-performance liquid chromatography (HPLC) where trifluoroacetic acid is used as a mobile phase modifier.[5][6]

Note on the Trifluoroacetate (TFA) Counter-ion: Researchers should be aware that the TFA counter-ion itself can exhibit biological activity. Studies have shown that TFA can influence cell growth, elicit immune responses, and affect metabolic processes.[5][7][8] While W146 is a highly specific molecule, it is crucial to consider potential confounding effects from the TFA salt in sensitive biological assays and to include appropriate controls.

Table 1: Physicochemical Properties of **W146 TFA**



| Property | Value | Reference |
|-------------------|---|-----------|
| IUPAC Name | [3R-amino-4-[(3-hexylphenyl)amino]-4-oxobutyl]-phosphonic acid, mono(trifluoroacetate) | [4][9] |
| CAS Number | 909725-62-8 | [4][9] |
| Molecular Formula | C16H27N2O4P • C2F3HO2 | [9] |
| Molecular Weight | 456.39 g/mol | [9] |
| Appearance | Crystalline solid / Powder | [4] |
| Purity | ≥95% | [4][9] |
| Solubility | Methanol: 0.1 mg/mL. Soluble in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline (≥ 2 mg/mL). | [4][10] |
| Storage | Stock solution: -80°C for 6 months; -20°C for 1 month (sealed, away from light and moisture). | [3] |

Pharmacology and Mechanism of Action

W146 acts as a selective, competitive antagonist at the S1P1 receptor. By binding to the receptor, it prevents the endogenous ligand, S1P, from activating it. This blockade inhibits the canonical S1P1 signaling cascade, which involves the coupling to Gi proteins. Consequently, downstream signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and Ras/MAPK/ERK pathways, are suppressed.[4] This inhibition prevents S1P-mediated effects such as lymphocyte egress, endothelial cell barrier enhancement, and promotion of cell survival.[2][4] In vitro studies have confirmed that W146 inhibits the phosphorylation of both Akt and ERK1.[4]

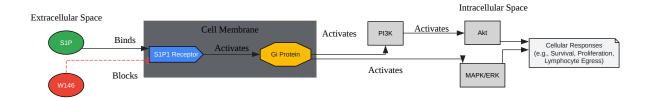
Table 2: Pharmacological Data for W146



| Parameter | Value | Species/System | Reference |
|-------------|--|----------------|-----------|
| Target | Sphingosine-1- phosphate receptor 1 (S1P1) | Human | |
| EC50 | 398 nM | S1P1 | [3] |
| Ki | 77 nM | S1P1 | [4] |
| Selectivity | $K_i > 10 \mu M$ for S1P2, S1P3, S1P5 | Human | [4] |

Signaling Pathways

The primary signaling pathway affected by W146 is the S1P1 receptor cascade. The binding of S1P to S1P1 initiates a conformational change, leading to the activation of heterotrimeric G proteins (primarily Gi). This triggers downstream signaling that is crucial for various cellular functions. W146 competitively blocks the initial ligand-binding step.



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W146 blocks S1P from binding to and activating the S1P1 receptor.

Experimental Protocols and Applications

W146 TFA is a versatile tool used in a variety of experimental settings to probe the function of S1P1.



This protocol describes the use of W146 to abolish the anti-apoptotic effect of S1P on EPCs.

- Objective: To demonstrate that the anti-apoptotic effect of S1P on EPCs is mediated by the S1P1 receptor.
- Cell Line: Endothelial progenitor cells (EPCs).[3]
- Methodology:
 - Culture EPCs under standard conditions.
 - Pre-treat a subset of cells with 10 μM W146 for 30 minutes.[3]
 - Induce apoptosis (e.g., via serum starvation or treatment with an apoptotic agent).
 - Treat the cells with S1P to assess its protective effect.
 - After an appropriate incubation period, lyse the cells and prepare samples for Western blotting.
 - Probe for levels of activated (cleaved) caspase-3.
- Expected Result: Cells treated with S1P alone will show reduced levels of cleaved caspase-3
 compared to the apoptosis-induced control. In cells pre-treated with W146, the protective
 effect of S1P will be abolished, resulting in levels of cleaved caspase-3 comparable to the
 control.[3]

This protocol details how W146 can be used to enhance the mobilization of hematopoietic stem and progenitor cells (HSPCs) from the bone marrow into peripheral blood.

- Objective: To evaluate the effect of S1P1 antagonism on AMD3100-induced mobilization of Kit+/Sca-1+/Lin- (KSL) HSPCs.
- Animal Model: Mice (e.g., C57BL/6).[3][4]
- Methodology:

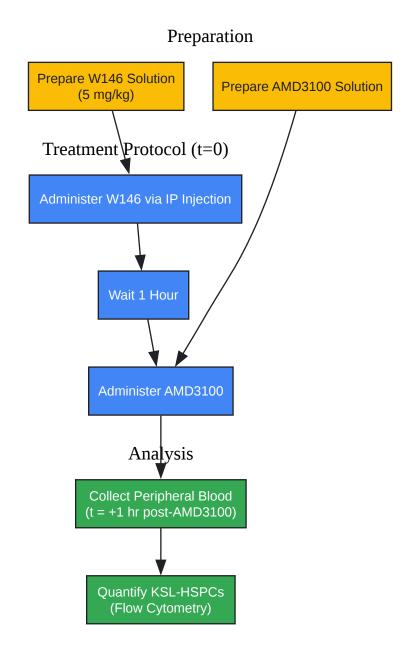
Foundational & Exploratory





- Prepare W146 TFA for injection. A common vehicle is 10% DMSO, 40% PEG300, 5%
 Tween-80, and 45% Saline.[10]
- Administer W146 TFA at a dosage of 5 mg/kg via intraperitoneal (IP) injection.[3]
- One hour after W146 administration, administer the CXCR4 antagonist AMD3100 (a stem cell-mobilizing agent).[3][4]
- At a designated time point post-AMD3100 injection (e.g., 1 hour), collect peripheral blood samples.
- Perform cell counting and flow cytometry analysis to quantify the population of KSL-HSPCs in the blood.
- Expected Result: Pre-treatment with W146 is expected to significantly augment the number of KSL-HSPCs mobilized into the circulation by AMD3100 compared to treatment with AMD3100 alone.[3][4]





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Workflow for an *in vivo* hematopoietic stem cell mobilization study.

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